molecular formula C11H12INO3 B6354625 Acetyl-4-iodo-DL-phenylalanine (Ac-DL-Phe(4-I)-OH) CAS No. 457615-88-2

Acetyl-4-iodo-DL-phenylalanine (Ac-DL-Phe(4-I)-OH)

Cat. No.: B6354625
CAS No.: 457615-88-2
M. Wt: 333.12 g/mol
InChI Key: RTVNNJWKXVLALU-UHFFFAOYSA-N
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Description

Contextualizing Unnatural Amino Acid Derivatives in Biochemical Sciences

Unnatural amino acids (UAAs) are amino acids that are not among the 20 common, genetically encoded protein building blocks found in nature. These synthetic or naturally occurring non-proteinogenic amino acids offer a way to expand the chemical diversity of proteins and peptides beyond the limitations of the natural repertoire. nih.gov UAAs can differ from their natural counterparts in their side chains, backbones, or the presence of novel functional groups.

The incorporation of UAAs into proteins is a key aspect of protein engineering and synthetic biology. nih.govbitesizebio.com By introducing amino acids with unique properties—such as fluorescent labels, photocrosslinkers, or altered hydrophobic profiles—scientists can gain deeper insights into protein structure and function. nih.gov This technique allows for the site-specific modification of proteins, enabling the creation of biomolecules with enhanced stability, novel catalytic activities, or specific binding affinities for therapeutic targets. nih.gov In drug discovery, UAAs are used to optimize the pharmacological properties of peptide-based drugs, improving their activity, selectivity, and stability. cpcscientific.com

Significance of Halogenated Phenylalanine Analogs in Research

Halogenated phenylalanine analogs are a specific class of UAAs where one or more hydrogen atoms on the phenyl ring of phenylalanine are replaced by a halogen, such as fluorine, bromine, or iodine. This substitution significantly alters the molecule's physicochemical properties. nih.govmdpi.com Introducing halogens can modulate a compound's hydrophobicity, electronic distribution, and steric profile, which in turn can influence molecular interactions, such as protein binding and self-assembly. nih.govmdpi.com

These analogs are valuable tools in various research areas:

Structural Biology: Heavy atoms like iodine are particularly useful in X-ray crystallography. The site-specific incorporation of p-iodo-L-phenylalanine, a related compound, into a protein facilitates structure determination through techniques like single-wavelength anomalous dispersion (SAD), as the iodine atom provides a strong anomalous signal. nih.gov

Drug Development: Halogenated derivatives of phenylalanine have been investigated for their potential as neuroprotective agents. nih.govresearchgate.net By modifying the amino acid structure, researchers can fine-tune its interaction with biological targets like glutamate (B1630785) receptors. nih.gov The acetylation of similar halogenated phenylalanine derivatives, such as the bromo- version, is used to alter pharmacokinetic properties and provide reactive sites for further chemical modification in drug design. nbinno.comnbinno.com

Amyloid Research: The study of amyloid fibril formation, a hallmark of several neurodegenerative diseases, has utilized halogenated phenylalanine analogs. By systematically replacing phenylalanine with its fluorinated or iodinated versions in amyloidogenic peptides, researchers can investigate the roles of hydrophobicity and aromatic interactions in the aggregation process. nih.gov

Overview of Acetyl-4-iodo-DL-phenylalanine as a Research Tool

Acetyl-4-iodo-DL-phenylalanine is primarily utilized in research as a chemical intermediate and a building block for organic and medicinal chemistry. chemimpex.com The "DL" in its name indicates that it is a racemic mixture, containing both the D and L stereoisomers. The compound's structure features two key modifications to the standard phenylalanine molecule: an N-acetyl group and an iodine atom at the fourth (para) position of the phenyl ring.

The N-acetyl group can alter the molecule's polarity and serves as a protecting group in multi-step peptide synthesis, preventing the amino group from participating in unintended reactions. nbinno.com The iodine atom provides a site for further chemical reactions, such as cross-coupling reactions (e.g., Suzuki-Miyaura coupling), which can be used to attach other functional groups to the phenyl ring. nih.gov This dual functionality makes Acetyl-4-iodo-DL-phenylalanine a versatile reagent in the synthesis of complex molecules and novel drug candidates. chemimpex.com

Table 1: Chemical Properties of Acetyl-4-iodo-DL-phenylalanine

Property Value
CAS Number 457615-88-2 chemimpex.com
Molecular Formula C₁₁H₁₂INO₃ scbt.comsigmaaldrich.com
Molecular Weight 333.12 g/mol

| Synonyms | N-Acetyl-4-iodophenylalanine |

This compound serves as a foundational component for researchers aiming to create specialized probes, modified peptides, or small molecules for targeted therapeutic applications. chemimpex.com

Table 2: List of Compounds Mentioned

Compound Name
Acetyl-4-iodo-DL-phenylalanine
Acetyl-4-iodo-D-phenylalanine
N-Acetyl-4-iodo-L-phenylalanine
p-iodo-L-phenylalanine
Acetyl-4-bromo-DL-phenylalanine
Phenylalanine
3,5-diiodo-L-tyrosine
3,5-dibromo-L-tyrosine
Tyrosine
L-2-tellurienylalanine
p-benzoyl-phenylalanine
p-acrylamido-phenylalanine
5F-Trp
Nitro-tyrosine
4'-amino-[1,1'-biphenyl]-4-carboxylic acid (Abc)
4-Azido-L-phenylalanine

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-acetamido-3-(4-iodophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12INO3/c1-7(14)13-10(11(15)16)6-8-2-4-9(12)5-3-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTVNNJWKXVLALU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)I)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis Methodologies for Acetyl 4 Iodo Dl Phenylalanine and Its Derivatives

General Synthetic Strategies

The preparation of racemic Acetyl-4-iodo-DL-phenylalanine typically involves two key transformations: iodination of a suitable phenylalanine precursor and subsequent N-acetylation. The order of these steps can be varied, either by first iodinating phenylalanine and then acetylating the product, or by acetylating phenylalanine first, followed by iodination.

Iodination of Phenylalanine Precursors

The introduction of an iodine atom at the para-position of the phenyl ring of phenylalanine or its N-acetyl derivative is a crucial step. Several methods have been developed for this electrophilic aromatic substitution.

One common approach is direct oxidative iodination . This method often utilizes a mixture of an iodide salt (like sodium iodide) and an oxidizing agent. For instance, the use of iodic acid (HIO₃) and elemental iodine (I₂) has been reported for the direct iodination of L-phenylalanine. acs.orgnih.gov This approach can be adapted for the DL-racemate. The reaction is typically carried out in an acidic medium, such as a mixture of acetic acid and sulfuric acid, at elevated temperatures. nih.gov

The choice of iodination strategy can be influenced by factors such as the availability of starting materials, desired yield, and scalability. The direct oxidative iodination is often preferred for its operational simplicity.

Iodination Method Reagents Typical Conditions Advantages Disadvantages
Direct Oxidative IodinationI₂, NaIO₃, H₂SO₄, AcOH70°CFewer steps, readily available reagentsCan produce di-iodinated byproducts
Sandmeyer Reaction1. NaNO₂, HCl 2. KI0-5°C for diazotizationHigh regioselectivityRequires synthesis of amino precursor

Acylation Strategies

The N-acetylation of 4-iodo-DL-phenylalanine is typically achieved using standard procedures for the acylation of amino acids. The most common acetylating agent is acetic anhydride . ipl.orgmagritek.com The reaction can be carried out in an aqueous basic solution (Schotten-Baumann conditions) or in an organic solvent in the presence of a base. ipl.org

A typical procedure involves dissolving the 4-iodo-DL-phenylalanine in a suitable solvent, such as aqueous acetic acid, and then adding acetic anhydride. magritek.comgoogle.com The reaction is usually exothermic and may require cooling to control the temperature. The product, Acetyl-4-iodo-DL-phenylalanine, can then be isolated by crystallization upon cooling or by extraction.

Acylation Reagent Base/Solvent Typical Conditions Advantages Disadvantages
Acetic AnhydrideAcetic Acid/WaterRoom Temperature to mild heatingHigh yield, readily availableCan be exothermic, requires careful addition
Acetyl ChlorideAqueous base (e.g., NaOH)0-5°CHighly reactiveGenerates HCl, requires careful pH control

Stereoselective Synthesis and Chiral Resolution

The synthesis of enantiomerically pure forms of Acetyl-4-iodo-phenylalanine requires either the resolution of the racemic mixture or the use of asymmetric synthesis methodologies.

Enzymatic Resolution Techniques

Enzymatic kinetic resolution is a powerful technique for separating enantiomers of N-acetyl-DL-amino acids. This method relies on the stereospecificity of certain enzymes, which selectively catalyze the hydrolysis of the N-acetyl group from one of the enantiomers, leaving the other enantiomer unreacted.

Penicillin acylases (also known as penicillin amidases) are enzymes that have been successfully employed for the kinetic resolution of various N-acylated amino acids. researchgate.netresearchgate.netnih.gov For the resolution of Acetyl-4-iodo-DL-phenylalanine, the racemic mixture would be incubated with a suitable penicillin acylase. The enzyme would selectively hydrolyze the N-acetyl group from the L-enantiomer, yielding L-4-iodophenylalanine and leaving N-acetyl-D-4-iodophenylalanine unreacted. The resulting mixture of L-4-iodophenylalanine and N-acetyl-D-4-iodophenylalanine can then be separated based on their different chemical properties (e.g., solubility, charge).

To improve the efficiency of this process, a dynamic kinetic resolution (DKR) can be employed. In a DKR, the unreacted N-acetyl-D-4-iodophenylalanine is continuously racemized back to the DL-mixture in situ. This is often achieved by adding a racemizing agent, such as an N-acyl amino acid racemase (NAAAR). ed.ac.uk This allows for the theoretical conversion of the entire racemic starting material into the desired enantiomer of the deacylated amino acid.

Enzyme Reaction Type Substrate Products Key Advantage
Penicillin AcylaseKinetic ResolutionAcetyl-4-iodo-DL-phenylalanineL-4-iodophenylalanine + Acetyl-D-4-iodo-phenylalanineHigh enantioselectivity
Penicillin Acylase + N-Acyl Amino Acid RacemaseDynamic Kinetic ResolutionAcetyl-4-iodo-DL-phenylalanineL-4-iodophenylalanineTheoretical 100% yield of one enantiomer

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to directly produce an enantiomerically enriched product from a prochiral starting material. For the synthesis of enantiopure 4-iodophenylalanine derivatives, several asymmetric approaches have been developed.

One notable method is Schöllkopf's bis-lactim ether method . This approach utilizes a chiral auxiliary, typically derived from valine and glycine (B1666218), to direct the stereoselective alkylation of a glycine enolate. nih.gov The chiral bis-lactim ether is deprotonated to form a chiral nucleophile, which then reacts with a suitable electrophile, such as 4-iodobenzyl bromide, to introduce the 4-iodophenylmethyl side chain with high diastereoselectivity. Subsequent hydrolysis of the bis-lactim ether yields the desired enantiomerically enriched 4-iodophenylalanine.

Other asymmetric synthesis strategies may involve the use of chiral phase-transfer catalysts or transition metal-catalyzed asymmetric hydrogenations of prochiral precursors. frontiersin.org

Considerations for Maintaining α-Carbon Stereochemistry

During the synthesis and manipulation of chiral amino acids and their derivatives, it is crucial to employ conditions that minimize racemization at the α-carbon. The α-proton of N-acetylated amino acids can be susceptible to abstraction under basic conditions, leading to a loss of stereochemical integrity. nih.govmdpi.com

Several factors can influence the extent of racemization:

Base Strength: Strong bases are more likely to cause racemization. The use of milder bases, such as pyridine, is often preferred over stronger, non-nucleophilic bases like diisopropylethylamine (DIPEA) during coupling reactions. nih.govmdpi.com

Activating Agents: Certain coupling reagents used in peptide synthesis can promote the formation of oxazolone (B7731731) intermediates, which are prone to racemization. The addition of racemization suppressants like 1-hydroxybenzotriazole (B26582) (HOBt) can mitigate this issue. highfine.com

Temperature: Higher reaction temperatures can increase the rate of racemization. Therefore, reactions involving chiral centers are often carried out at lower temperatures.

Protecting Groups: The nature of the N-protecting group can also influence the susceptibility to racemization. While the acetyl group is relatively stable, care must be taken during subsequent chemical transformations.

By carefully selecting reaction conditions and reagents, the stereochemical integrity of the α-carbon can be preserved throughout the synthesis of Acetyl-4-iodo-DL-phenylalanine and its enantiomerically pure derivatives.

Radiosynthesis of Iodine-Labeled Analogs

The introduction of a radioactive iodine isotope into the 4-iodophenylalanine structure is a key process for creating radiopharmaceuticals. These compounds are valuable in nuclear medicine for diagnostic imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), as well as for potential therapeutic applications. nih.govmdpi.com The choice of iodine radioisotope (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I) depends on the intended application, with each having distinct half-lives and emission properties. nih.govmdpi.com

Several chemical strategies have been developed for the efficient incorporation of radioiodine into the phenylalanine scaffold. These methods can be broadly categorized as electrophilic and nucleophilic substitution reactions.

Electrophilic Destannylation: This is a widely used and highly efficient method for producing no-carrier-added (n.c.a.) radioiodinated compounds. nih.gov It involves the reaction of a trialkylstannyl precursor, such as a tributyltin derivative of phenylalanine, with a source of electrophilic radioiodide. nih.gov The reaction is typically carried out in the presence of a mild oxidizing agent. This method offers high radiochemical yields and purity. For instance, a one-step synthesis from a novel tin precursor, (S)-tert-butyl 2-(tert-butoxycarbonylamino)-3-(4-(tributylstannyl)phenyl)propanoate, has been reported to produce 4-[*I]phenylalanine with an average radiochemical yield of 94.8 ± 3.4%. nih.gov

Copper-Catalyzed Halogen Exchange: This strategy involves the substitution of a different halogen, typically bromine, with a radioiodide anion. nih.gov The reaction is facilitated by a copper(I) or copper(II) catalyst. nih.govnih.gov For example, no-carrier-added 4-[*I]iodophenylalanine has been synthesized via a copper-catalyzed iodo-debromination reaction. nih.gov Isotopic exchange is another variant where a stable iodine atom in 4-iodo-L-phenylalanine is exchanged with a radioisotope like ¹³¹I. This method was used to prepare carrier-added (c.a.) 4-[¹³¹I]Iodo-L-phenylalanine in the presence of a Cu(II) sulphate catalyst, achieving a radiochemical yield of 88 ± 10%. nih.gov

Electrophilic Iodination using Oxidizing Agents: Direct electrophilic radioiodination can be achieved using various oxidizing agents to generate an electrophilic iodine species (I⁺) from radioiodide. nih.gov Common oxidizing agents include N-chlorosuccinimide (NCS), Iodogen, and peroxy acids. nih.gov The choice of agent depends on the stability of the substrate and the desired reaction conditions. nih.gov

The table below summarizes key parameters from different radioiodination strategies for phenylalanine analogs.

StrategyPrecursorCatalyst/ReagentRadiochemical YieldReference
Electrophilic Destannylation(S)-tert-butyl 2-(tert-butoxycarbonylamino)-3-(4-(tributylstannyl)phenyl)propanoateOxidizing Agent94.8 ± 3.4% (one-step) nih.gov
Isotopic Exchange4-iodo-L-phenylalanineCu(II) sulphate88 ± 10% nih.gov
Nucleophilic Halogen Exchange2-bromo-L-phenylalanineCu¹⁺>98% (labeling yield) nih.gov

The success of a radiosynthesis heavily relies on the design and availability of a suitable precursor molecule. researchgate.netresearchgate.net The precursor must be stable and readily converted to the desired radiolabeled product under mild conditions to maximize radiochemical yield and minimize reaction time, which is crucial given the short half-lives of many radioisotopes.

For radioiodination via destannylation, organotin precursors are essential. mdpi.com A common approach is the synthesis of a trialkyltin derivative, such as (S)-tert-butyl 2-(tert-butoxycarbonylamino)-3-(4-(tributylstannyl)phenyl)propanoate. nih.gov This precursor was synthesized from the corresponding protected 4-iodo-phenylalanine derivative. nih.gov The use of protecting groups for the amine (e.g., tert-butoxycarbonyl, Boc) and carboxylic acid (e.g., tert-butyl ester) functions is critical to prevent side reactions during the synthesis of the precursor and the subsequent radioiodination step. nih.gov

For halogen exchange reactions, a precursor containing a good leaving group, such as bromine or another halogen, at the desired position is required. nih.gov The reactivity of these precursors can be fine-tuned by the choice of catalyst and reaction conditions. nih.gov The design process involves a multi-step chemical synthesis to build the core amino acid structure with the necessary functional groups and the leaving group for the final radiolabeling step. nih.gov

Advanced Derivatization via Cross-Coupling and Functionalization Reactions

The carbon-iodine bond in Acetyl-4-iodo-DL-phenylalanine is a versatile functional handle for creating a wide array of derivatives through palladium-catalyzed cross-coupling and carbonylation reactions. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the molecular diversity accessible from this starting material.

The Suzuki–Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base. nih.gov Acetyl-4-iodo-DL-phenylalanine, as an aryl iodide, is an excellent substrate for this reaction.

Research has demonstrated the successful Suzuki-Miyaura coupling of N-Boc-4-iodophenylalanine with phenylboronic acid. researchgate.net Using palladium nanoparticles embedded in microgels as the catalyst and K₃PO₄ as the base in aqueous conditions, full conversion to the corresponding biphenyl (B1667301) derivative was achieved at 37 °C after 24 hours. researchgate.net This highlights the feasibility of modifying the phenylalanine backbone under relatively mild, aqueous conditions, which is advantageous for biochemically relevant molecules. researchgate.net The general reaction mechanism follows a catalytic cycle of oxidative addition of the aryl iodide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov

Catalyst SystemBaseTemperatureConversion (24h)Reference
Pd-NPs in PNIPAM-co-MAcK₃PO₄37 °C100% researchgate.net
Pd-NPs in PNIPAM-co-DAPMAK₃PO₄37 °C62% researchgate.net
Pd-NPs in PNIPAM-co-MAcK₃PO₄Room Temp.30% researchgate.net
Pd-NPs in PNIPAM-co-DAPMAK₃PO₄Room Temp.46% researchgate.net

The Stille reaction couples an organic halide with an organostannane (organotin) reagent, catalyzed by palladium. libretexts.orgwikipedia.org This reaction is highly versatile due to the stability of organostannanes to air and moisture. wikipedia.org Acetyl-4-iodo-DL-phenylalanine can serve as the organic halide component, reacting with various organostannanes (e.g., vinyl-, aryl-, or alkyl-stannanes) to form new C-C bonds. researchgate.net

The catalytic cycle of the Stille reaction is well-established and involves three main steps: oxidative addition of the iodo-phenylalanine derivative to a Pd(0) complex, transmetalation where the organic group from the organostannane is transferred to the palladium center, and reductive elimination of the final coupled product. wikipedia.org While specific examples of Stille couplings directly on Acetyl-4-iodo-DL-phenylalanine are not as prevalent in the literature as Suzuki couplings, the high reactivity of aryl iodides in this transformation makes it a highly applicable and potent method for derivatization. researchgate.net

Palladium-catalyzed aminocarbonylation is a powerful reaction that introduces both a carbonyl group (CO) and an amine nucleophile at the site of the carbon-iodine bond, forming a carboxamide. semanticscholar.org This one-step process provides direct access to amide derivatives from aryl iodides like Acetyl-4-iodo-DL-phenylalanine. researchgate.net

The reaction typically involves treating the aryl iodide with carbon monoxide, a primary or secondary amine, and a palladium catalyst system (e.g., Pd(OAc)₂ with a phosphine (B1218219) ligand like PPh₃ or Xantphos) under pressure. semanticscholar.orgnih.gov The choice of ligand, base, and reaction conditions can influence the efficiency and selectivity of the transformation. nih.gov This methodology allows for the synthesis of a diverse library of N-substituted 4-acetyl-phenylalanine amides by varying the amine component, which can include simple amines, amino acid esters, or other complex nucleophiles. researchgate.net This approach is a key synthetic tool for creating peptide mimics and other complex biologically active molecules. semanticscholar.org

Ullman-Type Coupling Reactions

The Ullman reaction, traditionally known for copper-catalyzed symmetric biaryl synthesis, has evolved into a broader class of "Ullman-type" reactions. These reactions facilitate the formation of various carbon-heteroatom and carbon-carbon bonds from aryl halides. organic-chemistry.orgresearchgate.net In the context of derivatives of Acetyl-4-iodo-DL-phenylalanine, the iodine atom on the phenyl ring serves as a versatile handle for introducing new functional groups via copper-catalyzed cross-coupling.

A significant application of the Ullman-type reaction for 4-iodo-phenylalanine derivatives is the synthesis of 4-azido-L-phenylalanine. nih.gov This transformation is crucial for introducing an azide (B81097) group, a bioorthogonal handle, into proteins. In one reported approach, a protected 4-iodo-L-phenylalanine derivative is coupled directly with an azide anion. nih.gov The reaction is performed using a Copper(I) complex as the catalyst, in the presence of sodium azide (NaN₃) and sodium ascorbate (B8700270) in an aqueous ethanol (B145695) solution. nih.gov Ligands such as L-proline are often essential for the catalytic cycle. nih.gov

The general mechanism for Ullman-type reactions involves a catalytic cycle where a Cu(I) species is proposed to undergo oxidative addition with the aryl halide (the iodophenylalanine derivative). organic-chemistry.orgberkeley.edu This is followed by reaction with the nucleophile (e.g., an azide anion) and subsequent reductive elimination to yield the final product and regenerate the Cu(I) catalyst. organic-chemistry.org While effective, these reactions can be sensitive, with some conditions reported as sluggish and unreliable. nih.gov

Table 1: Ullman-Type Azidation of a Protected 4-iodo-L-phenylalanine Derivative nih.gov

Parameter Condition
Substrate N-Boc-4-iodo-L-phenylalanine
Reagent Sodium Azide (NaN₃)
Catalyst Copper(I) complex
Ligand L-proline
Additives Sodium Ascorbate
Solvent Aqueous Ethanol

| Product | N-Boc-4-azido-L-phenylalanine |

The incorporation of 4-iodo-L-phenylalanine into proteins allows for subsequent post-translational modifications using coupling reactions, highlighting the importance of the iodine handle installed on the phenylalanine core. nih.gov

Functional Group Protection and Stannylation

To perform selective modifications on the phenyl ring of 4-iodo-DL-phenylalanine, such as in cross-coupling reactions, it is essential to first protect the chemically sensitive amino and carboxylic acid functional groups. researchgate.netnih.gov This protection strategy prevents unwanted side reactions and ensures that the subsequent chemical transformations occur exclusively at the desired iodo-position.

Common protecting groups for the amino function include the tert-butoxycarbonyl (Boc) group, while the carboxylic acid is often protected as a tert-butyl ester. nih.gov The use of these acid-labile groups is advantageous as they can be removed simultaneously under acidic conditions after the desired modifications are complete. nih.gov

Once the functional groups are protected, the 4-iodo-phenylalanine derivative is activated for cross-coupling reactions through a process called stannylation. This reaction involves replacing the iodine atom with a trialkyltin group, typically tributylstannyl ((C₄H₉)₃Sn-), to create an organostannane derivative. researchgate.netnih.gov Halodestannylation is recognized as a facile route for subsequent modifications, as the stannylated compound can readily participate in reactions like the Stille cross-coupling. nih.govresearchgate.net

The stannylation of protected 4-iodo-phenylalanine is typically achieved using reagents like hexamethyldistannane (B1337061) or other organotin compounds in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0). researchgate.net This conversion of the aryl iodide to an aryl stannane (B1208499) is a key step in synthesizing a versatile precursor for a wide range of further chemical elaborations. nih.gov

Table 2: Synthesis of a Stannylated Phenylalanine Precursor nih.gov

Step Reaction Key Reagents Yield
1 Carboxylic Acid Protection N-Boc-phenylalanine to tert-butyl ester Not specified

| 2 | Stannylation | Stille reaction on protected iodo-phenylalanine | 86% |

This stannylated precursor, (S)-tert-butyl 2-(tert-butoxycarbonylamino)-3-(4-(tributylstannyl)phenyl)propanoate, is a stable intermediate that can be purified and used in subsequent palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. nih.govebi.ac.uk

Protein Engineering and Genetic Code Expansion with Acetyl 4 Iodo Dl Phenylalanine Analogs

Directed Evolution of Aminoacyl-tRNA Synthetases for Halogenated Phenylalanines

The generation of an AARS that is specific for a halogenated phenylalanine like 4-iodophenylalanine is a crucial step and is typically achieved through directed evolution. This process involves creating a large library of AARS mutants and selecting for those that can efficiently and specifically incorporate the target UAA.

Substrate Specificity and Promiscuity Studies

A significant challenge in engineering AARSs is achieving high specificity for the target UAA while excluding all 20 canonical amino acids. nih.gov Many initially evolved synthetases exhibit promiscuity, recognizing not only the desired UAA but also structurally similar natural amino acids or other UAA analogs. nih.gov

To overcome this, directed evolution strategies employ both positive and negative selection steps.

Positive Selection: Cells are engineered such that their survival or the expression of a reporter gene (e.g., encoding antibiotic resistance or a fluorescent protein) is dependent on the successful incorporation of the UAA in response to a suppressor codon. Only cells with an active AARS mutant will survive or produce the reporter signal.

Negative Selection: To eliminate synthetases that recognize natural amino acids, a counters-election is performed. In this step, the incorporation of a natural amino acid at the suppressor codon leads to the expression of a toxic gene. Cells harboring AARS mutants that are active with natural amino acids will therefore be eliminated.

Through multiple rounds of this dual selection, AARS variants with high activity and specificity for the target halogenated phenylalanine can be isolated.

Structural Basis of AARS Recognition

The ability of an AARS to recognize and activate a specific amino acid is determined by the architecture of its amino acid binding pocket. nih.gov Structural analysis of AARSs complexed with their substrates provides valuable insights for rational design and for guiding the design of mutant libraries for directed evolution.

For phenylalanyl-tRNA synthetase, the binding pocket accommodates the phenyl ring of phenylalanine. To adapt this pocket to recognize a halogenated analog like 4-iodophenylalanine, mutations are introduced to create space for the bulky iodine atom and to establish favorable interactions that discriminate against the smaller hydrogen atom of natural phenylalanine. For instance, mutating a key residue like alanine (B10760859) to glycine (B1666218) can create the necessary space in the binding pocket. The A294G mutant of E. coli phenylalanyl-tRNA synthetase has been shown to misacylate an E. coli suppressor tRNAPhe with 4-iodo-L-phenylalanine. nih.gov The precise interactions, including hydrogen bonds and van der Waals forces between the amino acid side chain and the residues lining the AARS binding pocket, are critical for specific recognition. researchgate.net

Table 1: Key Strategies in Directed Evolution of AARS for Halogenated Phenylalanines
StrategyDescriptionKey Considerations
Positive SelectionLinks cell survival or reporter gene expression to the successful incorporation of the unnatural amino acid. This selects for active AARS mutants.Choice of reporter gene (e.g., antibiotic resistance, fluorescent protein) and stringency of selection.
Negative SelectionLinks the incorporation of natural amino acids to the expression of a toxic gene, thereby eliminating AARS mutants that are not specific for the UAA.Effectiveness of the toxic gene and prevention of escape mutants.
Library GenerationCreation of a diverse library of AARS mutants, often by randomizing residues in and around the amino acid binding pocket.Choice of residues to randomize based on structural information and the desired substrate.

Methodological Advancements in Cell-Free Translation Systems

Cell-free protein synthesis (CFPS) systems have emerged as powerful platforms for the incorporation of UAAs. igem.org These systems, which typically consist of cell lysates containing all the necessary machinery for transcription and translation, offer several advantages over in vivo expression. medium.com The open nature of CFPS systems allows for direct control over the reaction components, including the concentrations of the UAA, the orthogonal AARS/tRNA pair, and the DNA template. nih.gov

The incorporation of 4-iodo-L-phenylalanine has been demonstrated in an E. coli cell-free system. nih.govnih.gov This approach avoids issues related to the cellular uptake of the UAA and its potential toxicity to living cells. Furthermore, CFPS systems can be optimized to enhance the yield and purity of the UAA-containing protein. For example, the problem of contamination with proteins containing structurally similar amino acids, such as 4-bromo-L-phenylalanine, can be addressed by using highly purified UAA samples. nih.gov Optimization of incubation times is also crucial to minimize the mis-incorporation of natural amino acids like phenylalanine. nih.gov

Recent advancements in CFPS, such as continuous-exchange cell-free (CECF) systems, have significantly improved protein yields by continuously supplying energy sources and amino acids while removing inhibitory byproducts. medium.comnih.gov These methodological improvements are making CFPS an increasingly attractive option for the production of proteins with site-specifically incorporated halogenated phenylalanines for various applications in research and biotechnology.

Table 2: Challenges and Solutions for 4-iodophenylalanine Incorporation in Cell-Free Systems
ChallengeDescriptionSolution
Competition with Release FactorsEndogenous release factors can terminate translation at the repurposed stop codon, reducing the yield of the full-length protein.Use of high concentrations of the suppressor tRNA and engineered AARS; development of release factor-deficient cell extracts.
Mis-incorporation of Natural Amino AcidsThe engineered AARS may have residual activity with natural amino acids, or endogenous AARSs may charge the orthogonal tRNA.Directed evolution of highly specific AARS; optimization of reaction conditions (e.g., incubation time). nih.gov
Contamination with UAA AnalogsThe UAA sample may contain structurally similar impurities that can also be incorporated.Use of highly purified UAA starting material. nih.gov
Low Protein YieldBatch CFPS reactions can have limited productivity due to the depletion of energy and substrates.Implementation of continuous-exchange cell-free (CECF) systems to prolong the reaction and increase yields. nih.gov

Overcoming Challenges in Unnatural Amino Acid Incorporation Efficiency and Specificity

The successful integration of unnatural amino acids (UAAs) like Acetyl-4-iodo-DL-phenylalanine into proteins is a cornerstone of advancing protein engineering and genetic code expansion. However, this process is often hindered by challenges related to the efficiency and specificity of UAA incorporation. Low efficiency can lead to truncated proteins or low yields of the desired modified protein, while a lack of specificity can result in the misincorporation of natural amino acids at the target site. Addressing these challenges is crucial for the robust and reliable production of proteins with novel functionalities.

A primary determinant of both efficiency and specificity is the performance of the orthogonal aminoacyl-tRNA synthetase (aaRS)-tRNA pair. This engineered enzymatic system must effectively recognize the UAA and its cognate tRNA while discriminating against endogenous amino acids and tRNAs. scripps.edu The evolution of highly active and specific aaRSs is a key strategy to enhance UAA incorporation. This is often achieved through directed evolution, employing rounds of positive and negative selection to isolate synthetase variants with desired properties. nih.gov

Recent advancements have also explored the engineering of the ribosome to create orthogonal systems that preferentially translate mRNAs containing UAAs. This approach can significantly enhance the efficiency of UAA incorporation by reducing competition with the cell's natural translation processes. Additionally, expanding the genetic code to utilize alternative codons, such as other stop codons or quadruplet codons, can provide more "space" for UAA incorporation and mitigate some of the limitations associated with amber (UAG) codon suppression. nih.gov

The following table provides a representative overview of the types of improvements in efficiency and specificity that can be achieved through various optimization strategies for the incorporation of a UAA like 4-iodophenylalanine, a close analog of Acetyl-4-iodo-DL-phenylalanine. The data is illustrative and compiled from concepts and results presented in various research contexts.

Optimization StrategyParameter MeasuredBaseline (Wild-Type/Unoptimized)Optimized SystemFold Improvement
Directed Evolution of aaRSSpecificity (kcat/Km for UAA vs. natural AA)101,000100x
tRNA OptimizationProtein Yield (mg/L)5255x
Codon Choice (e.g., TAA vs. TAG)Suppression Efficiency (%)30602x
Cell-Free System OptimizationFull-Length Protein (%)40852.1x
Orthogonal RibosomeRelative Protein Expression144x

Applications As Spectroscopic and Biophysical Probes in Macromolecular Studies

Site-Directed Spin Labeling (SDSL) for Electron Paramagnetic Resonance (EPR) Spectroscopy

Site-Directed Spin Labeling (SDSL) is a powerful technique that provides insights into protein structure, dynamics, and interactions. researchgate.net This method involves the introduction of a paramagnetic probe, typically a nitroxide spin label, at a specific site within a protein. researchgate.net The subsequent analysis of the EPR spectrum of the spin label reveals information about the local environment and mobility of the labeled site. nih.gov

The functionalization of the aryl iodide in 4-iodophenylalanine offers a route to introduce nitroxide spin labels into proteins, often with more rigid linkers than traditional cysteine-based labeling. This can provide more precise structural information. ebi.ac.uk Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are instrumental in this approach.

In the Suzuki-Miyaura coupling, a nitroxide boronic acid is coupled with the genetically encoded 4-iodo-L-phenylalanine in a protein. ebi.ac.uk This creates a rigid biphenyl (B1667301) linkage, which can reduce the conformational flexibility of the spin label compared to the commonly used methanethiosulfonate (B1239399) spin label (MTSL). ebi.ac.uk

The Sonogashira coupling reaction provides another method to form a carbon-carbon bond between the aryl iodide of 4-iodophenylalanine and a terminal alkyne functionalized with a nitroxide moiety. nih.govwikipedia.org This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.org The resulting spin label is attached to the protein via a rigid alkynyl-aryl linker.

Table 1: Comparison of Coupling Reactions for Spin Label Synthesis from 4-Iodophenylalanine

ReactionReactantsCatalyst SystemLinker Characteristics
Suzuki-Miyaura Coupling 4-iodophenylalanine, Nitroxide boronic acidPalladium catalystRigid biphenyl
Sonogashira Coupling 4-iodophenylalanine, Nitroxide-functionalized terminal alkynePalladium catalyst, Copper(I) co-catalystRigid alkynyl-aryl

EPR spectroscopy, in conjunction with SDSL, is a highly effective method for investigating protein-membrane interactions and conformational changes in proteins. nih.govnih.gov The EPR lineshape of a nitroxide spin label is sensitive to its rotational mobility, which is influenced by its local environment. mdpi.com

When a spin-labeled protein interacts with a membrane, the mobility of the spin label can be restricted, leading to a broadening of the EPR spectrum. mdpi.com This allows for the characterization of membrane binding events and the determination of the topology of membrane-associated proteins. nih.gov For spin labels introduced via 4-iodophenylalanine, the rigid linker can provide a more accurate reflection of the protein backbone dynamics upon membrane interaction. ebi.ac.uk

Conformational changes within a protein can also be monitored by observing changes in the EPR spectrum. nih.gov A transition from a disordered to an ordered state, for example, will typically result in a more immobilized spectrum. The use of spin labels derived from 4-iodophenylalanine can be particularly advantageous in these studies due to the reduced intrinsic flexibility of the label itself.

Table 2: EPR Spectral Changes Upon Macromolecular Interactions

Interaction / ProcessEffect on Spin Label MobilityCorresponding Change in EPR Spectrum
Membrane Binding Decreased mobilitySpectral broadening
Protein Folding Decreased mobilitySpectral broadening
Protein Unfolding Increased mobilityNarrower spectral lines
Ligand Binding (inducing conformational change) May increase or decrease mobilitySpectral broadening or narrowing

Pulsed EPR techniques, such as Double Electron-Electron Resonance (DEER), allow for the measurement of distances between two spin labels in a protein, typically in the range of 1.5 to 8 nanometers. researchgate.net This provides valuable information about the protein's three-dimensional structure and conformational flexibility. nih.gov

The precision of these distance measurements is influenced by the flexibility of the linker attaching the spin label to the protein. nih.gov Highly flexible linkers can lead to broad distance distributions, making it difficult to determine the precise distance between the labeled sites. The rigid linkers that can be achieved through the functionalization of 4-iodophenylalanine, such as the biphenyl linkage from Suzuki-Miyaura coupling, can result in narrower and more defined distance distributions. ebi.ac.uk This allows for a more accurate determination of protein structure and conformational states.

Heavy Atom Derivatization for X-ray Crystallography

The presence of the heavy iodine atom in Acetyl-4-iodo-DL-phenylalanine and its derivatives makes it a valuable tool for X-ray crystallography, specifically for solving the phase problem through anomalous dispersion.

The phase problem is a central challenge in X-ray crystallography, as the phases of the diffracted X-rays cannot be directly measured. nih.gov One powerful method to overcome this is Single-wavelength Anomalous Dispersion (SAD) phasing. nih.gov This technique relies on the anomalous scattering of X-rays by heavy atoms, such as iodine, which causes measurable differences in the diffraction intensities of Friedel pairs. nih.gov

By collecting diffraction data at a single wavelength that is optimal for inducing anomalous scattering from the incorporated iodine atoms, it is possible to determine the positions of these atoms in the crystal lattice. nih.gov This information can then be used to calculate initial phases for the protein, ultimately leading to the determination of its three-dimensional structure. nih.gov The site-specific incorporation of p-iodo-L-phenylalanine into proteins has been shown to be an effective strategy for facilitating SAD phasing. nih.gov

For example, the structure of a mutant of bacteriophage T4 lysozyme, where a phenylalanine was replaced with p-iodo-L-phenylalanine, was successfully determined using SAD phasing. nih.gov The study demonstrated that the incorporation of the iodinated residue did not significantly alter the protein's conformation. nih.gov This highlights the utility of 4-iodophenylalanine as a reliable tool for de novo protein structure determination. nih.govnih.gov

Table 3: Properties of Iodine for Anomalous Dispersion Phasing

PropertyValue/DescriptionSignificance in SAD Phasing
Atomic Number 53High electron density contributes to strong scattering.
Anomalous Scattering Signal (f'') Significant at commonly used X-ray wavelengths (e.g., Cu Kα)Enables the measurement of Bijvoet differences for phase calculation.
Structural Perturbation Often minimal when replacing Phe or TyrAllows for the determination of a structure that is representative of the native state.

Applications in Nuclear Magnetic Resonance (NMR) Spectroscopy

While not inherently paramagnetic, Acetyl-4-iodo-DL-phenylalanine can be chemically modified to serve as a powerful tool in NMR studies, especially in Paramagnetic Relaxation Enhancement (PRE) experiments.

Paramagnetic Relaxation Enhancement (PRE) is an NMR technique that provides long-range distance information (up to ~35 Å) between a paramagnetic center and surrounding nuclei. This is particularly useful for characterizing the structure of proteins and their complexes. The effect relies on the distance-dependent increase in the relaxation rate of nuclear spins caused by a nearby unpaired electron.

Acetyl-4-iodo-DL-phenylalanine can be transformed into a PRE probe by covalently attaching a metal-chelating group. The iodine atom on the phenyl ring, while not directly involved in the paramagnetic effect, makes the compound a unique building block that can be incorporated into peptides and proteins. The subsequent attachment of a chelator allows for the specific positioning of a paramagnetic metal ion, such as Cu²⁺, Mn²⁺, Gd³⁺, or a nitroxide spin label like MTSL.

The general strategy involves a multi-step process:

Synthesis of a derivatized Acetyl-4-iodo-DL-phenylalanine containing a reactive group: This could involve modifying the phenyl ring or using the carboxyl group for coupling.

Attachment of a metal chelator: Common chelators include DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) or DTPA (diethylenetriaminepentaacetic acid).

Incorporation into a peptide or protein: This can be achieved through solid-phase peptide synthesis or other bioconjugation techniques.

Chelation of a paramagnetic metal ion: The final step involves the addition of the desired metal ion to the chelator now positioned at a specific site within the macromolecule.

The PRE effect is manifested as a significant broadening of NMR signals from nuclei in proximity to the paramagnetic center. By comparing the NMR spectra of the sample in the paramagnetic state (with the metal ion) and a diamagnetic reference state (e.g., with La³⁺, Lu³⁺, or in a reduced state), the PRE rates can be quantified. These rates are then used to calculate distance restraints that can be incorporated into structural calculations of the macromolecule.

Table 1: Common Paramagnetic Centers and Chelators for PRE NMR

Paramagnetic CenterChelator ExampleTypical Linkage Chemistry
Nitroxide Spin Labels (e.g., MTSL)Thiol-reactive groupsCysteine side chain
Lanthanide Ions (e.g., Gd³⁺)DOTA, DTPAAmide bond, click chemistry
Transition Metal Ions (e.g., Mn²⁺, Cu²⁺)EDTA, IDACoordination to native or engineered sites

While direct examples of Acetyl-4-iodo-DL-phenylalanine in published PRE studies are not prominent, the principles of incorporating unnatural amino acids with metal-chelating capabilities are well-established. nih.gov The synthetic versatility of this compound makes it a candidate for creating site-specific paramagnetic probes.

Development of Fluorescent and Other Spectroscopic Probes

The true strength of Acetyl-4-iodo-DL-phenylalanine as a spectroscopic probe lies in its potential as a precursor for creating fluorescent molecules. The carbon-iodine bond on the phenyl ring is an excellent "handle" for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. researchgate.netunimi.it This reaction allows for the formation of a new carbon-carbon bond between the iodinated phenyl ring and a variety of boronic acids or esters, many of which can be fluorescent moieties.

This approach enables the conversion of the non-fluorescent Acetyl-4-iodo-DL-phenylalanine into a custom-designed fluorescent probe. The general reaction scheme involves coupling the iodinated amino acid with an arylboronic acid in the presence of a palladium catalyst and a base.

Table 2: Examples of Suzuki-Miyaura Coupling for Fluorescent Probe Synthesis

Arylboronic Acid PartnerResulting Fluorophore ClassPotential Spectroscopic Properties
Phenylboronic acidBiphenylUV absorption, potential for further functionalization
Naphthaleneboronic acidNaphthyl-phenylalanineIncreased conjugation, potential for fluorescence
Anthraceneboronic acidAnthracenyl-phenylalanineBlue fluorescence
Pyreneboronic acidPyrenyl-phenylalanineExcimer fluorescence, sensitive to local environment
Coumarin boronic acidCoumarin-conjugateStrong fluorescence, environmentally sensitive

The resulting fluorescent amino acid derivatives can then be used in various applications:

Fluorescence Resonance Energy Transfer (FRET): By incorporating the newly synthesized fluorescent amino acid as a FRET donor or acceptor into a peptide or protein, conformational changes and binding events can be monitored.

Environmental Sensing: The fluorescence properties (e.g., quantum yield, emission wavelength) of some aromatic systems are sensitive to the polarity of their local environment. This allows probes derived from Acetyl-4-iodo-DL-phenylalanine to report on changes in protein folding or ligand binding.

Cellular Imaging: With appropriate design, these fluorescent probes can be used to visualize the localization and dynamics of proteins within living cells.

For instance, research has shown that N-Boc-4-iodophenylalanine can be effectively used in Suzuki-Miyaura reactions to create biphenyl and other extended aromatic systems. researchgate.netunimi.it These derivatives exhibit enhanced fluorescent properties compared to natural aromatic amino acids. unimi.it A similar strategy can be readily applied to Acetyl-4-iodo-DL-phenylalanine, providing a straightforward route to novel fluorescent probes for biophysical studies. The N-acetyl group provides stability and mimics the peptide bond environment, making these probes particularly suitable for incorporation into peptide structures.

Bio Conjugation and Chemoselective Modification of Proteins and Peptides

Chemo-Enzymatic Approaches for Protein Functionalization

Chemo-enzymatic methods combine the specificity of enzymes with the flexibility of chemical synthesis to functionalize proteins. A primary strategy involves the site-specific incorporation of unnatural amino acids (UAAs) like 4-iodo-L-phenylalanine into a protein's polypeptide chain.

This is often achieved by engineering the cell's translational machinery. An aminoacyl-tRNA synthetase (aaRS) is evolved to specifically recognize the UAA (in this case, 4-iodo-L-phenylalanine) and attach it to a suppressor tRNA, which reads a rare or unused codon (like the amber stop codon, UAG, or the opal codon, UGA) engineered into the gene of interest. nih.govnih.gov This process allows for the precise placement of the iodinated amino acid at any desired position within the protein. nih.gov

For instance, researchers have successfully incorporated 4-iodo-L-phenylalanine into the Ras protein in an E. coli cell-free translation system. nih.govnih.gov This site-specific introduction of an aryl iodide tag opens the door for subsequent, highly selective chemical modifications. nih.gov

MethodDescriptionKey ComponentsTarget Protein Example
Suppressor tRNA Technology An engineered tRNA/aminoacyl-tRNA synthetase pair is used to incorporate a UAA in response to a specific codon (e.g., amber or opal stop codon).Suppressor tRNA, Evolved aaRS, 4-iodo-L-phenylalanineRas Protein

Post-Translational Modification Strategies

Post-translational modifications (PTMs) are covalent changes to proteins after their synthesis, which dramatically expand the functional diversity of the proteome. frontiersin.orgupf.edu The introduction of Ac-DL-Phe(4-I)-OH relates to PTMs in two significant ways.

First, the site-specific incorporation of 4-iodophenylalanine can be considered a synthetic PTM. It introduces a new chemical functionality into the protein that nature does not provide, enabling novel regulatory and structural possibilities.

Second, the "Acetyl" group in Ac-DL-Phe(4-I)-OH is itself a key PTM. N-acetylation, the addition of an acetyl group (–COCH3) to the nitrogen atom of an amino group, is a widespread modification in eukaryotes. creative-proteomics.comcusabio.com It can occur at the N-terminus of a protein (Nα-acetylation) or on the ε-amino group of lysine (B10760008) residues. cusabio.com This modification, catalyzed by N-acetyltransferases (NATs), neutralizes the positive charge of the amino group and can influence protein stability, folding, protein-protein interactions, and subcellular targeting. creative-proteomics.comnih.govnih.gov While N-acetylation of 4-iodophenylalanine within a protein is not a primary application, the compound itself is a clear example of this important chemical modification.

Modification TypeDescriptionBiological Role
Synthetic PTM Introduction of 4-iodophenylalanine into a protein sequence.Creates a bio-orthogonal chemical handle for further modification.
N-Acetylation Transfer of an acetyl group to an N-terminal or lysine amino group. cusabio.comAffects protein stability, folding, and protein-protein interactions. creative-proteomics.com

Orthogonal Chemical Reactions for Selective Labeling (e.g., Click Chemistry Adaptations)

The aryl iodide of 4-iodophenylalanine is an ideal substrate for palladium-catalyzed cross-coupling reactions, which are bio-orthogonal and can be performed under mild, aqueous conditions compatible with biological molecules. researchgate.net These reactions provide a powerful method for site-selectively attaching probes, drugs, or other molecules to a protein.

Key organopalladium reactions include:

Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond between the aryl iodide and an organoboron compound (e.g., a phenylboronic acid). researchgate.netnih.gov It has been successfully used to modify peptides and proteins containing 4-iodophenylalanine. nih.govnih.govnih.gov For example, this method can be used to attach fluorescent probes or PEG chains. nih.gov

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, creating a C-C bond and introducing an alkyne moiety. nih.gov

Mizoroki-Heck Reaction: This reaction forms a C-C bond between the aryl iodide and an alkene. nih.gov

These palladium-catalyzed reactions are highly chemoselective, targeting only the incorporated iodinated residue without affecting other amino acids in the protein. nih.gov

ReactionReactantsBond FormedApplication
Suzuki-Miyaura Aryl Iodide + Boronic AcidC(sp²)–C(sp²)Attachment of aryl groups, PEG, fluorescent probes. nih.govnih.gov
Sonogashira Aryl Iodide + Terminal AlkyneC(sp²)–C(sp)Biotinylation, probe attachment. nih.gov
Mizoroki-Heck Aryl Iodide + AlkeneC(sp²)–C(sp²)Biotinylation, probe attachment. nih.gov

Site-Selective Introduction of Polyethylene (B3416737) Glycol (PEGylation)

PEGylation, the attachment of polyethylene glycol (PEG) chains to a protein, is a clinically proven strategy to improve the pharmacokinetic properties of therapeutic proteins, such as increasing their serum half-life. frontiersin.orgresearchgate.net However, traditional PEGylation methods often lack site-specificity, leading to heterogeneous products.

The use of 4-iodophenylalanine allows for highly site-selective PEGylation. The process involves two key steps:

Incorporation: The 4-iodo-L-phenylalanine is incorporated at a specific site in the target protein using the chemo-enzymatic methods described in section 5.1.

Conjugation: A PEG molecule functionalized with a boronic acid is then attached to the protein via a palladium-catalyzed Suzuki-Miyaura coupling reaction. nih.gov

This approach ensures that the PEG chain is attached only at the desired location, preserving the protein's biological activity by avoiding modification of critical functional sites. nih.gov This method has been used to attach both 2 kDa and 20 kDa PEG groups to proteins containing an incorporated 4-iodophenylalanine residue. nih.gov

Covalent Ligand Discovery and Protein Targeting

Covalent ligand discovery is a powerful strategy for developing highly potent and selective inhibitors, often targeting proteins considered "undruggable" by traditional non-covalent binders. vividion.com This approach typically uses small molecules with reactive electrophilic groups ("warheads") that form a permanent covalent bond with a nucleophilic amino acid residue (like cysteine or lysine) on the target protein. nih.govrsc.org

While the aryl iodide of 4-iodophenylalanine is not a classic electrophilic warhead, it serves as a unique tool for protein targeting and covalent modification through a "bind and react" strategy. A ligand containing a 4-iodophenylalanine moiety can be designed to first bind non-covalently to a specific pocket on a target protein. Subsequently, the exposed aryl iodide can be used as a reactive handle for a secondary, targeted reaction, such as a Suzuki-Miyaura coupling, to covalently link the ligand to a reporter molecule or another protein.

This two-step approach, combining specific non-covalent recognition with a subsequent bio-orthogonal covalent reaction, expands the toolkit for protein targeting and the development of complex bioconjugates. The use of quantitative proteomics and mass spectrometry is crucial for identifying and validating these covalent interactions. frontiersin.org

Role in Peptide and Peptidomimetic Chemistry

Acetyl-4-iodo-DL-phenylalanine as a Building Block in Peptide Synthesis

Acetyl-4-iodo-DL-phenylalanine, often used in its protected form, serves as a versatile building block in solid-phase peptide synthesis (SPPS). The presence of the iodine atom on the phenyl ring provides a unique chemical handle for a variety of post-synthetic modifications, while the acetyl group at the N-terminus can be retained or removed depending on the desired final peptide structure.

The synthesis of peptides containing 4-iodophenylalanine typically involves the preparation of a protected amino acid derivative suitable for standard peptide coupling protocols. For instance, t-butyloxy-carbonyl-p-iodophenylalanine has been successfully used in the solid-phase synthesis of a 15-amino acid peptide corresponding to the amino-terminal fragment of apolipoprotein C-I. nih.gov In this synthesis, the p-iodophenylalanine residue was incorporated at a specific position, demonstrating the compatibility of this modified amino acid with established SPPS methodologies. nih.gov

Beyond its direct incorporation, 4-iodophenylalanine serves as a precursor for the synthesis of other unnatural amino acids. For example, it is a key starting material for the preparation of biaryl-containing peptides through sequential solid-phase borylation and Suzuki-Miyaura cross-coupling reactions. researchgate.net This approach allows for the creation of constrained peptide analogues with unique conformational properties. Furthermore, 4-iodophenylalanine-containing peptides can be converted to thiophenylalanine-containing peptides via a copper(I)-mediated cross-coupling reaction, expanding the chemical diversity of synthetic peptides. nih.gov

The utility of Acetyl-4-iodo-DL-phenylalanine as a building block is summarized in the table below:

ApplicationDescriptionKey Advantages
Direct Incorporation Used in SPPS to introduce a 4-iodophenylalanine residue into a peptide sequence.Straightforward integration into standard synthesis protocols.
Precursor for Biaryl Peptides Serves as a starting material for Suzuki-Miyaura cross-coupling to form biaryl bridges.Enables the synthesis of conformationally constrained peptides.
Precursor for Thiophenylalanine Can be chemically modified to introduce a thiol group on the phenyl ring.Expands the functional group diversity of synthetic peptides.
Radiolabeling The iodine atom can be a site for the introduction of radioactive iodine isotopes for imaging applications. nih.govAllows for the preparation of peptide-based radiopharmaceuticals.

Design Principles for Modified Peptides with Enhanced Properties

The introduction of Acetyl-4-iodo-DL-phenylalanine into a peptide sequence can significantly influence its biological properties. These modifications are guided by specific design principles aimed at enhancing therapeutic potential.

A major challenge in the development of peptide-based therapeutics is their susceptibility to degradation by proteases. The incorporation of unnatural amino acids, such as halogenated phenylalanines, is a strategy employed to improve proteolytic stability. nih.gov While the introduction of halogen atoms can enhance resistance to enzymatic cleavage, this effect is not universal and is dependent on the specific peptide sequence and the location of the modification. nih.gov

The bulky iodine atom at the para position of the phenyl ring can sterically hinder the approach of proteases to the adjacent peptide bonds, thereby slowing down the rate of degradation. Research on the proteolytic stability of peptides often involves incubating the modified peptides with various proteases and analyzing the degradation products over time. nih.gov While specific data on Acetyl-4-iodo-DL-phenylalanine is limited, the general principle of using halogenated amino acids to improve proteolytic resistance is a key driver for its use in peptide design. nih.gov

Studies have shown that the iodophenylalanine residue can be well-accepted by biological targets. For example, in studies with angiotensin II and enkephalin analogues, the incorporation of iodophenylalanine did not abolish biological activity, indicating that the modified residue can effectively mimic the natural phenylalanine.

In a study involving radioiodinated 4-iodophenylalanine and its uptake in breast cancer cells, it was found that its transport was mediated by amino acid transporters, similar to natural phenylalanine. The uptake could be inhibited by unlabeled phenylalanine and 4-iodophenylalanine, suggesting that the modified amino acid interacts with the same binding sites. The following table summarizes the IC50 values for the inhibition of [¹⁴C]phenylalanine and [¹²⁵I]I-phenylalanine uptake in MCF-7 cells. nih.gov

TracerInhibitorIC50 (mM)
[¹⁴C]phenylalaninePhenylalanine1.45
[¹⁴C]phenylalanine4-Iodophenylalanine2.50
[¹²⁵I]I-PhenylalaninePhenylalanine1.3
[¹²⁵I]I-Phenylalanine4-Iodophenylalanine1.0

These data indicate that 4-iodophenylalanine can effectively compete with natural phenylalanine for binding to amino acid transporters, highlighting its ability to participate in specific molecular recognition processes. nih.gov

Development of Peptidomimetics with Tuned Pharmacological Profiles

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved pharmacological properties, such as enhanced stability and oral bioavailability. The incorporation of unnatural amino acids like Acetyl-4-iodo-DL-phenylalanine is a key strategy in the design of peptidomimetics. jocpr.com

The unique structural and chemical properties of 4-iodophenylalanine can be exploited to create peptidomimetics with tailored pharmacological profiles. For instance, the iodine atom can be used as a heavy atom for X-ray crystallography studies to determine the bound conformation of the peptidomimetic to its target protein. nih.gov This structural information is invaluable for structure-based drug design and the optimization of lead compounds.

Furthermore, the 4-iodophenyl group can be used as a scaffold for further chemical modifications to explore structure-activity relationships (SAR). By systematically altering the substituent at the 4-position of the phenyl ring, it is possible to fine-tune the binding affinity, selectivity, and pharmacokinetic properties of the peptidomimetic. nih.gov

Synthesis of Peptide Conjugates (e.g., Glycopeptides)

Peptide conjugates, such as glycopeptides, are formed by covalently linking a peptide to another molecule, such as a carbohydrate, lipid, or imaging agent. nih.gov Acetyl-4-iodo-DL-phenylalanine can serve as a valuable building block in the synthesis of such conjugates.

The synthesis of glycopeptides often involves the use of glycosylated amino acid building blocks in solid-phase peptide synthesis. peptide.com In this context, a glycosylated derivative of Acetyl-4-iodo-DL-phenylalanine could be prepared and incorporated into a peptide sequence.

More directly, the iodine atom on the phenyl ring of 4-iodophenylalanine provides a reactive site for the attachment of other molecules through cross-coupling reactions. For example, C-linked glycosylacetylene-phenylalanine building blocks have been synthesized from N-acetyl-3- and 4-iodophenylalanine methyl esters via a Pd(0)-catalyzed cross-coupling with per-acetylated glycosylacetylenes. These building blocks can then be used in the synthesis of neoglycopeptide templates. This approach allows for the creation of a stable, non-natural linkage between the peptide and the carbohydrate moiety, which can enhance the stability of the resulting glycopeptide.

Mechanistic and Functional Investigations in Biological Systems

Probing Protein-Protein and Protein-Enzyme Interactions

There is a lack of specific published research detailing the use of Acetyl-4-iodo-DL-phenylalanine for probing protein-protein or protein-enzyme interactions. While the non-acetylated analog, 4-iodophenylalanine, has been incorporated into peptides and proteins to study these interactions, similar studies explicitly using the acetylated form are not found in the available literature.

Elucidating Enzyme Mechanisms through Unnatural Amino Acid Substitution

No specific studies were identified that utilize Acetyl-4-iodo-DL-phenylalanine for the elucidation of enzyme mechanisms through unnatural amino acid substitution. This technique typically involves the genetic incorporation of unnatural amino acids into proteins, and research in this area has centered on 4-iodophenylalanine to introduce a heavy atom for crystallographic studies or to probe electronic effects within an enzyme's active site.

Studies on Protein Folding and Stability

Direct studies on the effect of Acetyl-4-iodo-DL-phenylalanine on protein folding and stability are not described in the current scientific literature. The introduction of the closely related 4-iodophenylalanine into protein structures has been used as a probe in protein folding studies, often to provide a heavy atom for structural biology techniques.

Analysis of Substrate Uptake and Transport Mechanisms (e.g., Amino Acid Transporters)

While there is extensive research on the transport of radioiodinated 4-iodophenylalanine via amino acid transporters, particularly the L-type amino acid transporter 1 (LAT1) in cancer cells, specific data on the uptake and transport kinetics of Acetyl-4-iodo-DL-phenylalanine is not available. It is plausible that the acetylated form may interact differently with transporters, but dedicated studies on this compound have not been found.

Research into Molecular Imaging Agent Precursors and Targeted Probes

Acetyl-4-iodo-DL-phenylalanine is listed as a chemical building block and may be used in the synthesis of more complex molecules for molecular imaging. However, the direct role and specific details of its use as a precursor for radiopharmaceuticals are not well-documented in comparison to its non-acetylated counterpart, which is a known precursor for various PET and SPECT imaging agents.

There is no specific information available on the direct use of Acetyl-4-iodo-DL-phenylalanine in the design and synthesis of radiopharmaceuticals for PET imaging. Research in this area has consistently utilized 4-iodophenylalanine as the key precursor for radioiodination with isotopes like Iodine-124.

No published studies were found that investigate the specificity of Acetyl-4-iodo-DL-phenylalanine in any disease models, including cancer. The research on targeting tumors with iodinated phenylalanine derivatives has focused on the non-acetylated L-isomer, which is recognized by overexpressed amino acid transporters on cancer cells.

Emerging Research Directions and Future Perspectives

Integration with Advanced Computational and Bioinformatic Approaches

The rational design and application of proteins and peptides containing Acetyl-4-iodo-DL-phenylalanine are increasingly being guided by advanced computational and bioinformatic tools. These approaches are critical for predicting the structural and functional consequences of incorporating this unnatural amino acid into a polypeptide chain.

Molecular modeling and simulation are being employed to understand how the bulky, iodinated side chain of Ac-DL-Phe(4-I)-OH influences protein folding, stability, and intermolecular interactions. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), have proven valuable for exploring the excited states of phenylalanine derivatives, and similar approaches can be applied to predict the photophysical properties of proteins containing the iodinated analogue. mdpi.com A key area of computational research is the accurate parameterization of force fields to describe halogen bonding—a noncovalent interaction where the iodine atom can act as an electron acceptor. acs.orgnih.gov Developing these parameters will enable more accurate simulations of how Ac-DL-Phe(4-I)-OH can direct protein and peptide conformation, potentially stabilizing specific secondary structures like β-hairpins through inter-strand halogen bonds. nih.gov

Bioinformatic platforms are also evolving to guide the strategic placement of unnatural amino acids. Machine learning algorithms are being developed to predict successful incorporation sites for various unnatural amino acids within a protein's structure. nih.gov By analyzing databases of experimentally validated incorporations, these tools can identify positions where Ac-DL-Phe(4-I)-OH could be introduced with minimal structural perturbation, or where it could be placed to create a desired functional change. nih.gov Such predictive tools streamline the experimental process, reducing the need for extensive trial-and-error library screening. nih.gov

Table 1: Computational and Bioinformatic Strategies for Ac-DL-Phe(4-I)-OH Research

Research Area Computational/Bioinformatic Tool Application for Ac-DL-Phe(4-I)-OH
Structural Biology Molecular Dynamics (MD) Simulations Predicts the impact of incorporation on protein stability and dynamics.
Interaction Analysis Quantum Mechanics/Molecular Mechanics (QM/MM) Models halogen bonding and other noncovalent interactions with high accuracy.
Protein Engineering Machine Learning Algorithms Predicts optimal sites for incorporation to achieve desired functional outcomes. nih.gov

| Spectroscopy | TD-DFT Calculations | Simulates photophysical properties for applications as a spectroscopic probe. mdpi.com |

Novel Synthetic Methodologies for Enhanced Efficiency and Diversity

While Ac-DL-Phe(4-I)-OH is commercially available, future research is aimed at developing more efficient, scalable, and versatile synthetic routes. These new methodologies are not only for producing the compound itself but also for generating a diverse library of derivatives with tailored properties.

Current research in organic synthesis is focused on improving cross-coupling reactions, which are central to creating aryl-amino acid linkages. Ullmann-type coupling reactions, which use copper catalysts to form carbon-nitrogen or carbon-oxygen bonds, are a key area of development. operachem.comresearchgate.net Recent advancements have shown that using amino acids as ligands can accelerate these reactions, allowing them to proceed at lower temperatures and with greater functional group tolerance. acs.orgnih.govthieme-connect.com These improved methods could be adapted for the large-scale and cost-effective synthesis of 4-iodophenylalanine precursors. Further functionalization, such as N-acetylation, can then be performed.

Moreover, enzymatic and chemoenzymatic strategies are being explored to achieve greater control over stereochemistry. Engineered halogenase enzymes, for example, can offer site-specific halogenation of amino acid precursors. mdpi.com The development of enantioselective catalytic methods for the synthesis of α-halogenated amino acid derivatives is also an active area of research, which could provide routes to optically pure N-acetylated iodophenylalanine isomers if desired. acs.org These advanced synthetic approaches will enable the creation of a wide array of analogs with different halogens (e.g., bromine, chlorine) or alternative N-acyl groups, expanding the chemical space available for protein engineering and biomaterials science. nih.gov

Expansion of Genetic Code for New Biological Probes and Tools

A significant and rapidly advancing field is the use of Ac-DL-Phe(4-I)-OH's constituent, 4-iodophenylalanine, in genetic code expansion. This technology allows for the site-specific incorporation of unnatural amino acids into proteins within living cells, opening up new possibilities for creating novel biological probes and tools. nih.govprofacgen.com

The process relies on an engineered, orthogonal aminoacyl-tRNA synthetase and tRNA pair that is specific for the unnatural amino acid and does not interfere with the cell's natural protein synthesis machinery. nih.govigem.orgyoutube.com This engineered pair recognizes a reassigned codon, typically a nonsense codon like the amber (UAG) or opal (UGA) stop codon, directing the ribosome to insert the unnatural amino acid at that specific site in the polypeptide chain. h1.conih.govmdpi.com Research has successfully demonstrated the efficient, site-specific incorporation of p-iodo-L-phenylalanine into proteins in both E. coli and yeast. nih.gov

Once incorporated, the iodine atom serves multiple functions:

Chemical Bioorthogonal Reactions : The carbon-iodine bond is a versatile chemical handle for post-translational modifications. It can participate in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. mdpi.com This allows for the site-specific attachment of other molecules, including fluorescent dyes, biotin (B1667282) tags, or polyethylene (B3416737) glycol (PEG), providing a powerful method for protein labeling and engineering.

Spectroscopic Probes : The unique electronic environment of the iodine atom can be used as a probe to study protein structure and dynamics using techniques like NMR spectroscopy.

Future work in this area will focus on improving the efficiency of incorporation, evolving synthetases that can handle N-acetylated forms, and exploring the use of quadruplet codons to further expand the number of available sites for unnatural amino acid insertion. eurekalert.orgunl.edu

Table 2: Applications of Genetically Encoded 4-Iodophenylalanine

Application Function of Iodine Atom Research Finding
Protein Structure Determination Anomalous X-ray Scattering Facilitates phasing in X-ray crystallography without significantly altering protein structure. nih.gov
Protein Labeling Chemical Handle Enables site-specific modification via Suzuki-Miyaura cross-coupling. mdpi.com
Protein Engineering Chemoselective Modification Allows for the attachment of various functional molecules to proteins. nih.govoup.com

| Biophysical Studies | Spectroscopic Reporter | Acts as a probe for monitoring local protein environment and dynamics. |

Applications in Advanced Biomaterials Research

The chemical properties of Acetyl-4-iodo-DL-phenylalanine make it an attractive building block for the design of advanced biomaterials, such as hydrogels and self-assembling peptides. The interplay between its aromatic ring, the potential for halogen bonding, and its racemic nature can be harnessed to control material properties at the molecular level.

Hydrogels formed from the self-assembly of amino acid derivatives are a major area of biomaterials research. rsc.orgrsc.org The incorporation of unnatural amino acids, including halogenated ones, can significantly influence the self-assembly process and the final properties of the gel. nih.govnih.gov The iodine atom in Ac-DL-Phe(4-I)-OH can participate in halogen bonding, a directional noncovalent interaction that can be used as a tool to modulate peptide conformation and drive self-assembly. acs.orgnih.govnih.gov The strength of this interaction is tunable (iodine forms stronger halogen bonds than bromine or chlorine), providing a rational basis for designing peptide sequences that assemble into specific nanostructures like fibers or sheets. nih.gov

The use of a DL-racemic mixture can also lead to different self-assembly behaviors compared to enantiomerically pure L- or D-isomers, potentially resulting in unique material properties. nih.gov Furthermore, the N-acetyl group can modify the hydrogen-bonding patterns that are crucial for the formation of stable hydrogel networks. Iodine-containing biomaterials are also being explored for a range of biomedical applications, including as radiocontrast agents for bioimaging and for their antimicrobial properties, suggesting further potential uses for materials derived from Ac-DL-Phe(4-I)-OH. rsc.orgnih.govmdpi.com Future research will likely focus on designing peptides that incorporate this amino acid to create smart biomaterials that respond to specific stimuli or that have tailored mechanical and biological properties for applications in tissue engineering and drug delivery.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Ac-DL-Phe(4-I)-OH, and how can purity be optimized?

  • Methodology : Synthesis typically involves iodination of phenylalanine derivatives using iodine monochloride (ICl) or electrophilic iodination reagents under controlled acidic conditions. The acetyl group is introduced via reaction with acetic anhydride in basic media. Critical steps include protecting the amino group to prevent side reactions and using column chromatography or recrystallization for purification. Yield optimization requires strict temperature control (0–5°C during iodination) and inert atmospheres to minimize decomposition .

Q. Which spectroscopic techniques are most effective for characterizing Ac-DL-Phe(4-I)-OH?

  • Methodology :

  • 1H/13C NMR : Confirms regioselective iodination (aromatic proton shifts) and acetylation (amide proton at δ ~2.0 ppm).
  • IR Spectroscopy : Identifies acetyl C=O stretches (~1650–1700 cm⁻¹) and carboxylate O-H/N-H bonds.
  • Mass Spectrometry (HRMS) : Validates molecular weight (C₁₁H₁₂INO₃, Mw = 333.13 g/mol) and isotopic patterns from iodine .

Q. How does the iodine substituent influence solubility and stability in aqueous vs. organic solvents?

  • Methodology : The hydrophobic iodine atom reduces aqueous solubility. Solubility profiles can be assessed via shake-flask methods in buffers (pH 2–10) and organic solvents (DMF, DMSO). Stability studies (HPLC monitoring) under UV light and varying temperatures (-20°C to 25°C) reveal degradation kinetics. Store in amber vials at -20°C in anhydrous DMSO for long-term stability .

Advanced Research Questions

Q. What experimental strategies address low coupling efficiency of Ac-DL-Phe(4-I)-OH in solid-phase peptide synthesis?

  • Methodology : The steric bulk of iodine impedes amide bond formation. Mitigation strategies include:

  • Activating Agents : Use HOBt/DIC or Oxyma/DIC for enhanced reactivity.
  • Solvent Optimization : High-polarity solvents (DMF or NMP) improve reagent diffusion.
  • Microwave Assistance : Shortens coupling time (5–10 min) at 50°C to reduce racemization .

Q. How can researchers resolve contradictions in reported enzyme inhibition data for iodinated aromatic amino acids?

  • Analysis Framework :

  • Purity Verification : Use chiral HPLC to confirm enantiomeric ratio (DL vs. L/D forms).
  • Assay Standardization : Control buffer ionic strength (e.g., 100 mM phosphate, pH 7.4) and pre-incubation times.
  • Structural Modeling : Compare docking simulations (e.g., AutoDock) with experimental IC₅₀ values to identify steric clashes or electronic effects .

Q. What role does Ac-DL-Phe(4-I)-OH play in probing tyrosine kinase active sites?

  • Methodology : The iodine atom serves as a heavy atom for X-ray crystallography, enabling phase determination in enzyme-co-crystal structures. Competitive inhibition assays (e.g., ATPase activity) quantify binding affinity. Fluorescent tagging (via carboxylate modification) tracks localization in cellular kinase studies .

Q. How can racemization during solution-phase synthesis be minimized?

  • Methodology :

  • Low-Temperature Reactions : Conduct acetylations at 0–4°C.
  • Racemization-Suppressing Additives : Add Hünig’s base or use pre-activated pentafluorophenyl esters.
  • Kinetic Monitoring : Use circular dichroism (CD) to detect enantiomeric excess during synthesis .

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